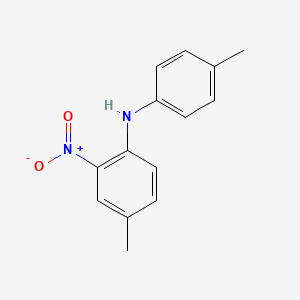
4-Methyl-n-(4-methylphenyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-n-(4-methylphenyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n-(4-methylphenyl)-2-nitroaniline typically involves the nitration of 4-Methyl-n-(4-methylphenyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-n-(4-methylphenyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Reduction: The major product of the reduction reaction is 4-Methyl-n-(4-methylphenyl)-2-phenylenediamine.
Substitution: The major products depend on the substituent introduced during the electrophilic aromatic substitution reaction.
Scientific Research Applications
4-Methyl-n-(4-methylphenyl)-2-nitroaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-n-(4-methylphenyl)-2-nitroaniline involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor or activator of specific enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-n-(4-methylphenyl)aniline
- 4-Methyl-n-(4-methylphenyl)benzene sulfonamide
- 4-Methyl-n-(4-methylphenyl)benzamide
Uniqueness
4-Methyl-n-(4-methylphenyl)-2-nitroaniline is unique due to the presence of both a nitro group and an aniline group on the benzene ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
CAS No. |
31438-18-3 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-6-12(7-4-10)15-13-8-5-11(2)9-14(13)16(17)18/h3-9,15H,1-2H3 |
InChI Key |
UVEHOXUNZYGMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





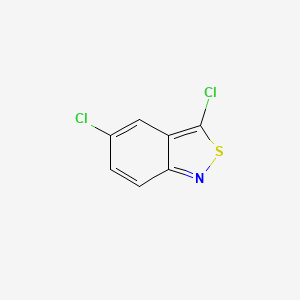
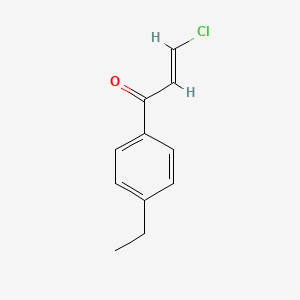
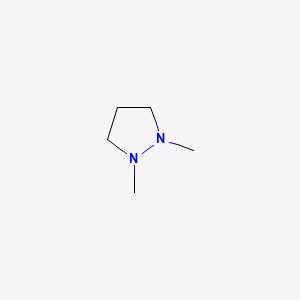
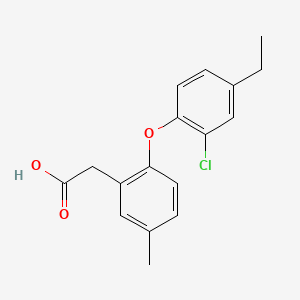

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
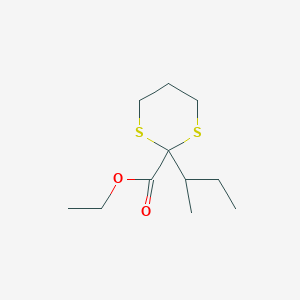
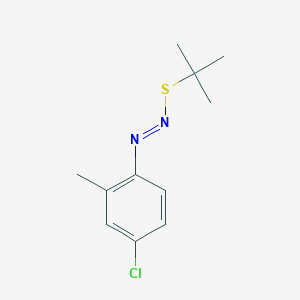
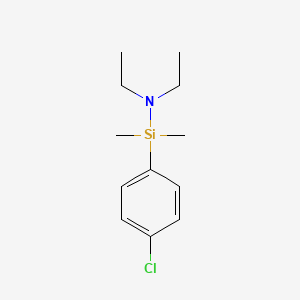
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
